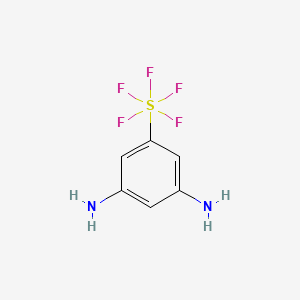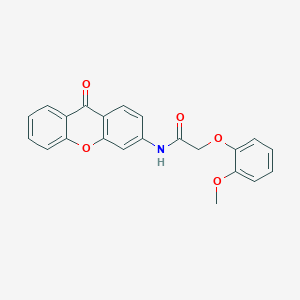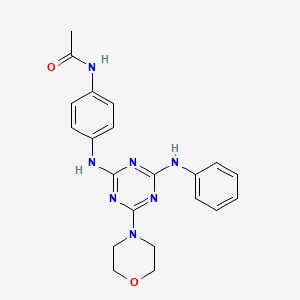
1-Pentafluorosulfanyl-3,5-diaminobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pentafluorosulfanyl-3,5-diaminobenzene is a chemical compound with the molecular formula C6H7F5N2S and a molecular weight of 234.19 . It is intended for research use only.
Synthesis Analysis
The synthesis of compounds with the pentafluorosulfanyl group has been achieved using commercially available synthons substituted with this group . The combination of onium halides with silver(II) fluoride (AgF2) provided drastically enhanced oxidative fluorination conditions that enabled the single-step conversion of various thiophenol derivatives to SF5-compounds in high yields and broad scope .Molecular Structure Analysis
The analysis of crystal structures of SF5-containing molecules revealed that these groups are often surrounded by hydrogen or other fluorine atoms . Even though fluorine prefers F···H over F···F contacts, the latter appeared to be important in many compounds .Physical And Chemical Properties Analysis
The pentafluorosulfanyl group displays high electronegativity, chemical and thermal stability, and low surface energy . It is a lesser known and underutilized functional group that displays high electronegativity, chemical and thermal stability, and low surface energy .Aplicaciones Científicas De Investigación
Novel Synthesis Methods
1-Pentafluorosulfanyl-3,5-diaminobenzene and related compounds are synthesized through various innovative methods, enhancing their potential in scientific research. For example, synthesis routes include the direct amination of nitro(pentafluorosulfanyl)benzenes with specific reagents, leading to nitro(pentafluorosulfanyl)aniline derivatives. These intermediates can be further reduced to form benzene-1,2-diamine derivatives, serving as precursors for the synthesis of compounds like benzimidazoles, quinoxalines, and benzotriazoles (Pastýříková et al., 2012).
Unique Chemical Properties
The pentafluorosulfanyl (SF5) group introduces distinct physical and chemical properties to compounds. Its high electronegativity and lipophilicity, coupled with chemical and thermal stability, make it a valuable substituent in various chemical reactions and material applications. The unique attributes of SF5-containing compounds, such as increased density and enhanced detonation performance in energetic materials, highlight their potential in a range of scientific domains (Ye et al., 2007).
Medicinal Chemistry and Material Science
The pentafluorosulfanyl group's introduction into molecules has been a focus in medicinal chemistry due to its potential to act as a bioisosteric replacement for other functional groups. Efforts to integrate SF5 into lead optimization continue, with applications spanning across biologically active molecules and material science. The SF5 group is seen as a stable and unique substituent, offering new avenues for drug design and the development of novel materials (Sowaileh et al., 2017).
Organocatalysis and Chemical Synthesis
In organocatalysis, the pentafluorosulfanyl group has been utilized for its lipophilic and sterically demanding nature, improving the efficiency of certain chemical reactions. For instance, bis(pentafluorosulfanyl)phenylboronic acid has been introduced as an effective organocatalyst, showcasing the versatility of SF5 in catalysis and chemical synthesis (Yang et al., 2012).
Mecanismo De Acción
Target of Action
The primary target of 1-Pentafluorosulfanyl-3,5-diaminobenzene is the cell membrane of Gram-positive bacteria . The compound has shown significant antibacterial and antibiofilm activity against these bacteria .
Mode of Action
This compound interacts with its target by causing damage to the bacterial cell membrane . This damage is the primary mode of action for the compound, leading to the death of the bacteria .
Biochemical Pathways
Its primary impact comes from causing damage to the bacterial cell membrane .
Pharmacokinetics
The compound has shown promise in cytotoxicity experiments in eukaryotic cell lines, suggesting potential bioavailability .
Result of Action
The result of the action of this compound is the death of Gram-positive bacteria. The compound has shown significantly better antibacterial and antibiofilm activity against Gram-positive bacteria in lower concentrations compared to commonly used antibiotics like ciprofloxacin and gentamycin .
Direcciones Futuras
The pentafluorosulfanyl group is a powerful boost of molecular properties for many applications . In order to leverage its full potential, a direct and high-yielding synthetic strategy is in great demand . The efficient installation of pentafluorosulfanyl (SF5) groups from various precursors enable advanced shaping of molecular properties .
Propiedades
IUPAC Name |
5-(pentafluoro-λ6-sulfanyl)benzene-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F5N2S/c7-14(8,9,10,11)6-2-4(12)1-5(13)3-6/h1-3H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSCTTTZZGSNEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)S(F)(F)(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F5N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2638267.png)

![Ethyl 1-[8-(phenylsulfonyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-3-carboxylate](/img/structure/B2638270.png)
![[3-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone](/img/structure/B2638272.png)

![N-(3-methylbutyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2638275.png)

![4-(2,3-Dimethoxyphenyl)-1-[2-methyl-2-(morpholin-4-yl)propyl]-3-phenoxyazetidin-2-one](/img/structure/B2638277.png)
![[3-(2-Fluorophenoxy)phenyl]methanamine](/img/structure/B2638278.png)
![1-([1,1'-Biphenyl]-2-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2638279.png)
![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethylmorpholin-4-yl)acetamide](/img/structure/B2638281.png)
![2-Methyl-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2638282.png)
![2-[1-(1,3-Benzodioxol-5-yl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2638286.png)
![2-bromo-N-cyclopentyl-5-methoxy-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2638287.png)
